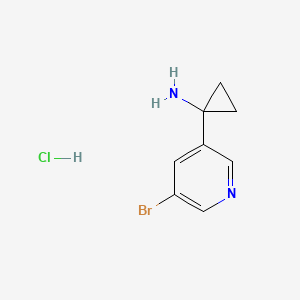

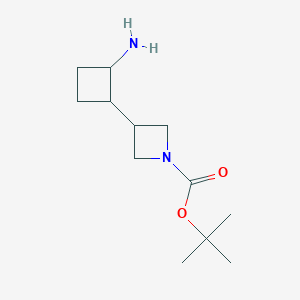

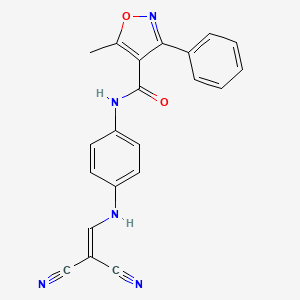

![molecular formula C29H28F6N4O2 B6337146 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee) CAS No. 1326239-56-8](/img/structure/B6337146.png)

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee) is a useful research compound. Its molecular formula is C29H28F6N4O2 and its molecular weight is 578.5 g/mol. The purity is usually 95%.

The exact mass of the compound N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee) is 578.21164512 g/mol and the complexity rating of the compound is 910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalysis

N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea serves as a privileged motif for catalyst development in organic chemistry. Specifically, it belongs to the class of (thio)urea derivatives that act as organocatalysts. These compounds have gained prominence due to their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) during chemical reactions. Schreiner’s group developed this particular thiourea, which employs explicit double hydrogen bonding. It plays a crucial role in promoting various organic transformations, making it a valuable tool in synthetic chemistry .

Enantioselective Michael Addition

This compound acts as a bifunctional cinchona organocatalyst. Researchers have utilized it to synthesize stereoselective diaryl(nitro)butanone via enantioselective Michael addition of nitromethane to chalcones. The unique combination of the cinchonan-9-yl moiety and the trifluoromethylphenyl group contributes to its catalytic activity .

Mannich Reaction

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea also finds application in enantioselective Mannich reactions. It catalyzes the formation of optically active Mannich adducts from stable N-carbamate amido sulfones. This reaction is valuable for constructing complex molecules with high stereochemical control .

Mechanism of Action

Target of Action

It is known that the compound is a cinchona-alkaloid-derived, bifunctional catalyst containing a thiourea group . Thiourea derivatives are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Mode of Action

The compound may be used to catalyze the formation of optically active Mannich adducts from stable N-carbamate amido sulfones via an enantioselective Mannich reaction . The thiourea group in the compound plays a crucial role in this process .

Biochemical Pathways

The compound is involved in the Mannich reaction pathway, which is a fundamental and valuable method for the construction of β-amino carbonyl motifs . The resulting Mannich adducts are important intermediates in organic synthesis and pharmaceutical chemistry .

Result of Action

The compound’s action results in the formation of optically active Mannich adducts . These adducts are valuable in organic synthesis and pharmaceutical chemistry, serving as key intermediates in the synthesis of various bioactive compounds .

properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25+,26+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLQHRHYJCQTQI-ZRJNXXGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

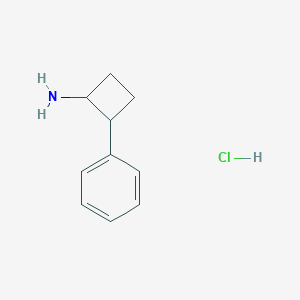

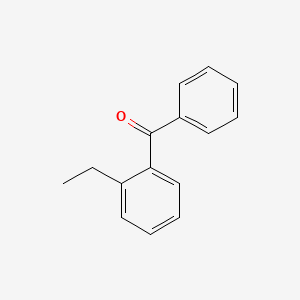

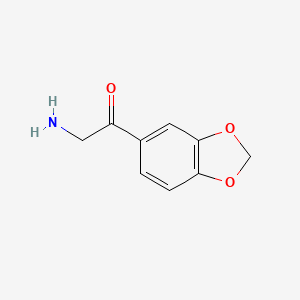

![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)

![2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337164.png)